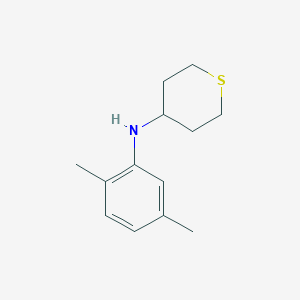N-(2,5-dimethylphenyl)thian-4-amine
CAS No.:
Cat. No.: VC20402469
Molecular Formula: C13H19NS
Molecular Weight: 221.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19NS |
|---|---|
| Molecular Weight | 221.36 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)thian-4-amine |
| Standard InChI | InChI=1S/C13H19NS/c1-10-3-4-11(2)13(9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
| Standard InChI Key | UPEQWOCUVQXSHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC2CCSCC2 |
Introduction
Structural Characteristics and Molecular Identification
Core Molecular Architecture
The compound’s structure comprises two primary components:
-
A thiane ring (C₄H₈S), a saturated six-membered heterocycle with sulfur at the 1-position.
-
A 2,5-dimethylphenyl group (C₈H₉) attached to the thiane ring via an amine bridge at the 4-position .
The IUPAC name, N-(2,5-dimethylphenyl)thian-4-amine, reflects this connectivity. The methyl groups at the 2- and 5-positions of the phenyl ring introduce steric effects that influence molecular conformation and intermolecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NS | |
| Molecular Weight | 221.36 g/mol | |
| CAS Registry Number | 1156600-77-9 | |
| PubChem CID | 43511318 | |
| SMILES | CC1=CC(=C(C=C1)C)NC2CCSCC2 | |
| InChIKey | HUBMBRZBCDBWFZ-UHFFFAOYSA-N |
Conformational Analysis
Density functional theory (DFT) studies of analogous thian-4-amines suggest that the thiane ring adopts a chair-like conformation, minimizing steric strain. The 2,5-dimethylphenyl group likely occupies an equatorial position relative to the sulfur atom, reducing nonbonded interactions. This arrangement enhances stability by delocalizing electron density from the amine group into the aromatic system .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for N-(2,5-dimethylphenyl)thian-4-amine are scarce, related compounds are typically synthesized via:
-
Buchwald-Hartwig Amination: Coupling a brominated thiane derivative with 2,5-dimethylaniline in the presence of a palladium catalyst.
-
Nucleophilic Substitution: Reacting a thiane-4-tosylate intermediate with 2,5-dimethylaniline under basic conditions.
Industrial-scale production remains unreported, likely due to the compound’s niche applications.
Purification and Characterization
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural validation relies on:
-
Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the methyl groups (δ 2.2–2.4 ppm) and a multiplet for the thiane protons (δ 3.0–3.5 ppm) .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 221.36 confirms the molecular formula .
Physicochemical Properties
Experimental and Computed Data
Experimental data for this compound is limited, but computational tools provide insights:
Table 2: Computed Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| LogP (Octanol-Water) | 3.12 | XLogP3 | |
| Hydrogen Bond Donors | 1 | PubChem | |
| Hydrogen Bond Acceptors | 2 | PubChem | |
| Topological Polar Surface Area | 24.5 Ų | OEChem | |
| Rotatable Bond Count | 2 | PubChem |
Stability and Reactivity
The compound is stable under inert conditions but may oxidize in air due to the sulfur atom’s susceptibility to electrophilic attack. Storage recommendations include airtight containers at −20°C, analogous to structurally similar amines.
Challenges and Future Directions
Knowledge Gaps
-
Experimental Characterization: Absence of NMR, IR, and X-ray crystallography data hinders conformational validation.
-
Toxicity Profiles: No in vitro or in vivo safety data exists for this compound.
Research Opportunities
-
DFT Studies: Modeling substituent effects on electronic structure.
-
High-Throughput Screening: Evaluating bioactivity against kinase targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume